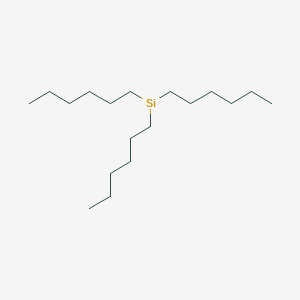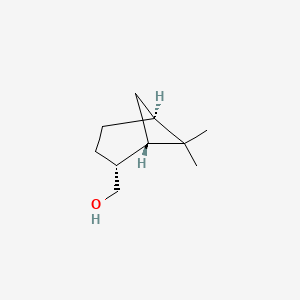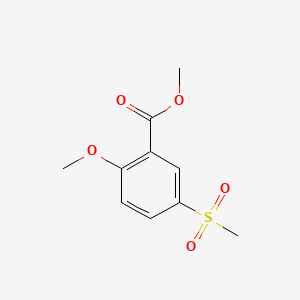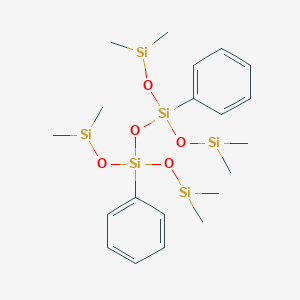![molecular formula C18H54GdN3Si6 B1587996 Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) CAS No. 35789-03-8](/img/structure/B1587996.png)
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)
Overview
Description
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is a chemical compound with the linear formula Gd(N(Si(CH3)3)2)3 . It has a molecular weight of 638.40 . This compound is used in many asymmetric catalysis applications . To prevent exposure of the rare earth catalyst to air and moisture, which can be detrimental to the reaction outcome, glove box and Schlenk techniques should be employed .
Molecular Structure Analysis
The molecular structure of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is represented by the SMILES stringCSi(C)N(Gd(C)C)Si(C)C)N(Si(C)C)Si(C)C)Si(C)C . Physical And Chemical Properties Analysis
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is a solid with a melting point of 67-90 °C (lit.) . It has a flash point of 2.2 °C (closed cup) .Scientific Research Applications
Asymmetric Catalysis
This compound is used in many asymmetric catalysis applications . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound such that the reaction can favor the formation of one enantiomer over the other.
Rare Earth Catalyst
The compound is used as a rare earth catalyst . Rare earth catalysts are used in a variety of chemical reactions due to their unique electronic and structural properties.
Synthesis of Amidocerium(IV) Oxides
Tris[N,N-bis(trimethylsilyl)amide]gadolinium(III) can be used as a reactant for the synthesis of amidocerium(IV) oxides . These compounds have potential applications in various fields including materials science and catalysis.
Synthesis of Sterically Encumbered N-Heterocyclic Carbene Ligands
This compound can also be used in the synthesis of sterically encumbered N-heterocyclic carbene ligands . These ligands are often used in organometallic chemistry and catalysis.
Synthesis of Lanthanide Imidodiphosphinate Complexes
Tris[N,N-bis(trimethylsilyl)amide]gadolinium(III) can be used in the synthesis of lanthanide imidodiphosphinate complexes . These complexes have electroluminescent properties, making them useful in the development of light-emitting devices.
Synthesis of Lanthanide Complexes of an Oxazoline-Phenoxide Hybrid Chelate
This compound can be used in the synthesis of lanthanide complexes of an oxazoline-phenoxide hybrid chelate . These complexes have potential applications in the field of luminescent materials.
Safety and Hazards
Mechanism of Action
Target of Action
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is primarily used as a catalyst in many asymmetric catalysis applications . The primary target of this compound is the reactant molecules in these applications. The role of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is to speed up the reaction by lowering the activation energy.
Mode of Action
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) interacts with its targets by providing an alternative reaction pathway with a lower activation energy . This interaction results in an increased rate of reaction.
Biochemical Pathways
The exact biochemical pathways affected by Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) depend on the specific reaction it is catalyzing. In general, it is involved in the acceleration of chemical reactions in the field of asymmetric catalysis .
Pharmacokinetics
It’s important to note that solutions of the catalyst should be made using anhydrous solvents and used shortly after preparation .
Result of Action
The molecular and cellular effects of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)'s action are the accelerated chemical reactions it catalyzes. By lowering the activation energy of these reactions, it allows them to proceed more quickly and efficiently .
Action Environment
The action, efficacy, and stability of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) can be influenced by environmental factors. For instance, exposure to air and moisture can be detrimental to the reaction outcome . Therefore, glove box and Schlenk techniques should be employed during its use .
properties
IUPAC Name |
bis(trimethylsilyl)azanide;gadolinium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Gd/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWPRLGQJJEPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54GdN3Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404002 | |
| Record name | Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) | |
CAS RN |
35789-03-8 | |
| Record name | Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















